molecular formula C18H20Cl2FN3S B12765219 Benzenamine, N,N-dimethyl-2'-(((1-(3-fluorophenyl)-1H-imidazol-2-yl)thio)methyl)-, dihydrochloride CAS No. 123824-06-6

Benzenamine, N,N-dimethyl-2'-(((1-(3-fluorophenyl)-1H-imidazol-2-yl)thio)methyl)-, dihydrochloride

Cat. No.: B12765219
CAS No.: 123824-06-6
M. Wt: 400.3 g/mol
InChI Key: YCGDDGLGURDASM-UHFFFAOYSA-N
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Description

Benzenamine, N,N-dimethyl-2’-(((1-(3-fluorophenyl)-1H-imidazol-2-yl)thio)methyl)-, dihydrochloride is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by the presence of a benzenamine core, substituted with N,N-dimethyl groups and a 3-fluorophenyl-imidazole-thio-methyl moiety. The dihydrochloride form indicates the presence of two hydrochloride ions associated with the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, N,N-dimethyl-2’-(((1-(3-fluorophenyl)-1H-imidazol-2-yl)thio)methyl)-, dihydrochloride typically involves multiple steps. The process begins with the preparation of the benzenamine core, followed by the introduction of N,N-dimethyl groups. The 3-fluorophenyl-imidazole-thio-methyl moiety is then attached through a series of reactions involving nucleophilic substitution and cyclization.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperatures, pressures, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

Benzenamine, N,N-dimethyl-2’-(((1-(3-fluorophenyl)-1H-imidazol-2-yl)thio)methyl)-, dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines.

    Electrophiles: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoquinones, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of substituted benzenamine derivatives.

Scientific Research Applications

Benzenamine, N,N-dimethyl-2’-(((1-(3-fluorophenyl)-1H-imidazol-2-yl)thio)methyl)-, dihydrochloride has numerous applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Employed in the study of enzyme interactions and as a probe for investigating biological pathways.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of Benzenamine, N,N-dimethyl-2’-(((1-(3-fluorophenyl)-1H-imidazol-2-yl)thio)methyl)-, dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other substituted benzenamines and imidazole derivatives, such as:

  • Benzenamine, N,N-dimethyl-4-(phenylthio)-
  • Benzenamine, N,N-dimethyl-2-(methylthio)-
  • Imidazole, 1-(3-fluorophenyl)-

Uniqueness

What sets Benzenamine, N,N-dimethyl-2’-(((1-(3-fluorophenyl)-1H-imidazol-2-yl)thio)methyl)-, dihydrochloride apart is its unique combination of functional groups, which confer specific chemical and biological properties

Properties

CAS No.

123824-06-6

Molecular Formula

C18H20Cl2FN3S

Molecular Weight

400.3 g/mol

IUPAC Name

2-[[1-(3-fluorophenyl)imidazol-2-yl]sulfanylmethyl]-N,N-dimethylaniline;dihydrochloride

InChI

InChI=1S/C18H18FN3S.2ClH/c1-21(2)17-9-4-3-6-14(17)13-23-18-20-10-11-22(18)16-8-5-7-15(19)12-16;;/h3-12H,13H2,1-2H3;2*1H

InChI Key

YCGDDGLGURDASM-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=CC=C1CSC2=NC=CN2C3=CC(=CC=C3)F.Cl.Cl

Origin of Product

United States

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